ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridine ring, and a difluorophenyl sulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.
Attachment of the Difluorophenyl Sulfonamide Group: This step involves the reaction of the pyrazole-pyridine intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole and pyridine rings can engage in π-π stacking interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(5-{[(2,4-dichlorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(5-{[(2,4-dibromophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances its binding interactions with biological targets. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
ethyl 1-[5-[(2,4-difluorophenyl)sulfonylamino]pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O4S/c1-4-29-19(26)18-11(2)23-25(12(18)3)17-8-6-14(10-22-17)24-30(27,28)16-7-5-13(20)9-15(16)21/h5-10,24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGITVJLJQYIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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